molecular formula C16H24N6O B2668334 4,5-dimethyl-6-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2320514-54-1

4,5-dimethyl-6-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2668334
CAS No.: 2320514-54-1
M. Wt: 316.409
InChI Key: NOLNKIBMTFTEQT-UHFFFAOYSA-N
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Description

Historical Development of Pyrimidine-Triazole Hybrid Compounds

The synthesis of pyrimidine derivatives dates to the early 19th century, with Brugnatelli’s isolation of alloxan marking the first documented pyrimidine-related compound. By the mid-20th century, pyrimidine scaffolds became central to antiviral and antimetabolite drug development, exemplified by 5-fluorouracil. Concurrently, triazoles gained prominence in the 1970s as antifungal agents, with patents such as IL90686A demonstrating their utility in agricultural and pharmaceutical fungicides.

The strategic fusion of pyrimidine and triazole moieties emerged in the early 2000s, driven by the need to enhance pharmacokinetic properties and target selectivity. For instance, Zwergel et al. (2021) demonstrated that pyridine-pyrimidine hybrids could inhibit tubulin polymerization, showcasing their anticancer potential. Recent synthetic methodologies, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), have enabled precise construction of triazole-linked hybrids, as seen in steroid-pyrimidine conjugates.

Significance in Modern Medicinal Chemistry Research

Pyrimidine-triazole hybrids exploit complementary bioactivity profiles:

  • Pyrimidine : Serves as a hydrogen-bond donor/acceptor, mimicking nucleotide bases for enzyme inhibition.
  • Triazole : Enhances metabolic stability and facilitates π-π stacking interactions with biological targets.

Recent studies highlight their broad-spectrum applications:

Application Example Hybrid Structure Biological Activity Source
Antimicrobial 1,2,4-Triazole-pyrimidine conjugates MIC: 1.7 μg/mL (S. epidermidis)
Anticancer Pyrazolo[3,4-b]pyridine derivatives IC₅₀: 0.8 μM (HeLa cells)
Antitubercular Steroid-pyrimidine-triazole systems 98% inhibition (M. tuberculosis)

These hybrids also address drug resistance mechanisms. For example, 1,2,3-triazole-linked compounds exhibit reduced susceptibility to efflux pumps in Gram-negative bacteria due to their planar topology.

Current Research Landscape and Knowledge Gaps

The field has advanced significantly in three areas:

  • Synthetic Methodologies : Kambe et al.’s work on ethyl cyanoacetate-based pyrimidine synthesis and Grath et al.’s diaminopropane cyclization techniques have expanded accessible derivatives.
  • Computational Design : Molecular docking studies (e.g., 1KZN and 5V5Z protein targets) optimize triazole positioning for target engagement.
  • Biological Screening : High-throughput assays identify hybrids with dual kinase-HDAC inhibition, a feature absent in parent molecules.

However, critical gaps persist:

  • Structural Diversity : Limited exploration of substituent effects at the pyrimidine C4/C5 positions (e.g., methyl vs. halogen groups).
  • Mechanistic Clarity : Few studies correlate triazole linker length (e.g., ethyl vs. propyl chains) with cellular permeability.
  • In Vivo Validation : Only 12% of published hybrids have undergone pharmacokinetic profiling in mammalian models.

Future research directions include leveraging machine learning to predict hybrid stability and developing sp³-rich variants to improve oral bioavailability.

Properties

IUPAC Name

4,5-dimethyl-6-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-13-14(2)17-12-18-16(13)23-11-15-3-7-21(8-4-15)9-10-22-19-5-6-20-22/h5-6,12,15H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLNKIBMTFTEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)CCN3N=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-6-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-6-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the triazole moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4,5-dimethyl-6-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-6-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Comparable Pyrimidine Derivatives
Compound Name / Source Core Structure Substituent Groups Key Features
Target Compound 4,5-Dimethylpyrimidine 6-methoxy-(piperidin-4-ylmethyl)-1-[2-(2H-triazol-2-yl)ethyl] Triazole for H-bonding; piperidine for flexibility
4,5-Dimethyl-6-((1-(pyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine 4,5-Dimethylpyrimidine 6-methoxy-(piperidin-4-ylmethyl)-1-pyrazin-2-yl Pyrazine ring (aromatic N-donor); lacks triazole’s H-bonding potential
Coumarin-tetrazolyl derivatives Pyrimidin-2(1H)-one 4-(coumarin-3-yl); 6-(tetrazolyl-phenyl) Coumarin (fluorescent); tetrazole (acidic H-bond donor)
Pyrazino-pyrimidinone derivatives 4H-Pyrazino[1,2-a]pyrimidin-4-one Varied piperidinyl/piperazinyl substituents (e.g., 1-methylpiperidin-4-yl, 4-methylpiperazin-1-yl) Diverse alkyl/heterocyclic substituents; optimized for pharmacokinetics
Hydrazine-pyrazole derivatives Pyrimidin-2-yl 1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine-pyrazole Hydrazine linker; pyrazole and pyranone for metal chelation
Key Observations:
  • Triazole vs. Pyrazine/Pyrazole : The target compound’s triazole group provides distinct H-bonding capabilities compared to pyrazine () or pyrazole () substituents, which rely on aromatic π-π interactions or metal coordination.
  • Coumarin and Fluorescent Tags : ’s coumarin-substituted pyrimidines enable fluorescence-based tracking, a feature absent in the target compound but critical for mechanistic studies .

Physicochemical Properties

The target compound’s logP (estimated ~2.5–3.0) is likely higher than pyrazine analogues (e.g., : ~2.0–2.5 due to pyrazine’s polarity) but lower than coumarin derivatives (: ~3.5–4.0 due to aromatic hydrophobicity). The triazole’s polarity may enhance aqueous solubility compared to alkyl-substituted piperidines in .

Crystallographic and Computational Analysis

Tools like SHELXL () and Mercury () enable precise structural refinement and packing analysis. For instance, the triazole’s planar geometry likely promotes stacking interactions, distinguishable from pyrazine’s linear packing (). Void analysis (Mercury) could further compare solvent accessibility .

Biological Activity

4,5-Dimethyl-6-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine is a compound of interest due to its potential therapeutic applications. It features a pyrimidine core linked to a piperidine moiety and a triazole group, which are known to impart various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and piperidine moieties exhibit significant anticancer properties. For instance, a derivative of this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibitory values (GI50) were found to be 3.18 µM for MCF-7 and 8.12 µM for HeLa cells, suggesting potent anticancer activity that surpasses standard chemotherapeutic agents .

Cell LineGI50 (µM)Reference
MCF-73.18
HeLa8.12

The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of key proteins such as NEK7 and TP53, which are critical in cell cycle regulation and apoptosis. Molecular docking studies have shown strong interactions between the compound and these proteins, indicating a potential pathway for therapeutic intervention .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin. This suggests that it may serve as a promising candidate for developing new antimicrobial agents .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

In Vivo Efficacy

A notable case study involved administering the compound in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to controls treated with saline. Histopathological analysis revealed decreased cell proliferation and increased apoptosis in tumor tissues .

Toxicity Profile

Toxicological assessments indicated that the compound exhibited low toxicity at therapeutic doses, with no significant adverse effects observed in liver and kidney function tests in animal models . This safety profile is crucial for its potential use in clinical settings.

Q & A

Q. What are the key synthetic routes for constructing the pyrimidine core in this compound?

Methodological Answer: The pyrimidine core can be synthesized via cyclocondensation of β-diketones (e.g., dehydroacetic acid) with urea derivatives or through palladium-catalyzed cross-coupling for substituted pyrimidines. For the methoxy group at position 6, nucleophilic aromatic substitution (SNAr) with a piperidinylmethanol intermediate under basic conditions (e.g., K₂CO₃/DMF) is recommended.

Key Steps:

  • Cyclocondensation: React dehydroacetic acid with hydrazine derivatives to form pyrimidine intermediates, followed by rearrangement and coupling with aryl hydrazines (e.g., ) .
  • Etherification: Use SNAr to attach the piperidinylmethanol group to the pyrimidine core, as seen in similar syntheses of coumarin-pyrimidine hybrids () .

Q. Which spectroscopic techniques are most effective for characterizing the triazole-piperidine linkage?

Methodological Answer:

TechniqueKey Signals/DataApplication Example
¹H/¹³C NMR Triazole protons: δ 7.8–8.1 ppm; Piperidine CH₂: δ 2.5–3.5 ppmConfirms regiochemistry of triazole linkage
HSQC/HMBC Correlates triazole C-H with adjacent ethyl-piperidine protonsValidates connectivity
IR C-N stretch in triazole: ~1520 cm⁻¹Identifies heterocyclic bonds
HRMS Molecular ion peak (e.g., m/z 123 for C₃H₃N₃⁺ fragment)Confirms molecular weight

Advanced Research Questions

Q. How can coupling efficiency between the piperidinylmethanol intermediate and pyrimidine core be optimized?

Methodological Answer: Low yields in SNAr reactions often stem from steric hindrance or poor leaving groups. Optimization strategies include:

  • Microwave-assisted synthesis: Reduces reaction time (e.g., 100°C, 30 min in DMF/K₂CO₃) .
  • Pre-activation: Introduce electron-withdrawing groups (e.g., nitro) at position 6 to enhance electrophilicity, followed by reduction post-coupling .
  • Solvent optimization: Switch to DMSO for better transition-state stabilization .

Q. Table: Reaction Optimization Parameters

FactorOptimal ConditionImpact on Yield
Temperature100°C (microwave)+25% yield
SolventDMSO+15% yield
Catalyst Loading10 mol% Pd(OAc)₂+20% yield

Q. How should contradictions in biological activity data across assays be resolved?

Methodological Answer: Contradictions may arise from assay-specific factors (e.g., cell permeability, protein binding). Recommended steps:

Orthogonal assays: Compare SPR (binding affinity) with cell-based efficacy assays .

Physicochemical profiling: Measure logP, pKa, and solubility to assess bioavailability .

Computational modeling: Use molecular dynamics to simulate interactions under varying conditions (e.g., pH, ionic strength) .

Example: highlights dose-response discrepancies in EGFR inhibitors resolved via meta-analysis of IC₅₀ values across cell lines .

Q. What computational methods improve kinase selectivity in derivative design?

Methodological Answer:

  • QSAR modeling: Use 3D descriptors (CoMFA/CoMSIA) to correlate structural features with kinase inhibition .
  • Docking studies: Focus on ATP-binding pockets; optimize hydrogen bonds between pyrimidine N1 and kinase hinge regions (AutoDock Vina/Glide) .
  • Machine learning: Train random forest models on kinase inhibitor datasets to prioritize low off-target substituents .

Case Study: ’s quinazoline derivatives achieved selectivity via fluorine substitution at meta-positions, reducing off-target binding .

Q. Which experimental design (DoE) approaches optimize multi-step synthesis?

Methodological Answer:

  • Screening: Use fractional factorial design (2⁵⁻¹) to test temperature, solvent, catalyst, stoichiometry, and time .
  • Optimization: Apply response surface methodology (RSM) with central composite design (CCD) for critical factors.
  • Validation: ANOVA (R² >0.9) and real-time PAT tools (HPLC/FTIR) ensure reproducibility () .

Q. Table: DoE Factors and Levels

FactorLow LevelHigh Level
Temperature80°C120°C
Catalyst Loading5 mol%15 mol%
Reaction Time2 h6 h

Data Analysis & Contradiction Resolution

Q. How to address regioselectivity challenges in triazole formation?

Methodological Answer:

  • Catalyst choice: CuAAC yields 1,4-triazoles; RuAAC (Cp*RuCl(PPh₃)₂) favors 1,5-isomers .
  • Protecting groups: Temporarily block piperidine nitrogen to direct cycloaddition regiochemistry .
  • NMR monitoring: Track isomer ratios at 60°C to optimize reaction conditions .

Q. What statistical methods resolve cytotoxicity discrepancies between models?

Methodological Answer:

  • Mixed-effects models: Account for inter-experiment variability (random intercepts for assay type) .
  • Bootstrapping: Calculate 95% CIs for IC₅₀ differences (1,000 iterations).
  • Hierarchical clustering: Identify model-specific pathways via RNA-seq profiles .

Q. Which in silico tools predict metabolic stability of the piperidine-triazole moiety?

Methodological Answer:

  • CypRules/StarDrop: Predict CYP450 oxidation sites (e.g., piperidine C4) .
  • MD simulations (AMBER): Model binding to CYP3A4/2D6 .
  • SwissADME: Estimate t₁/₂ and prioritize halogenated analogs to block metabolism .

Q. How to balance SAR trends in potency vs. solubility?

Methodological Answer:

  • Free-Wilson analysis: Deconvolute substituent contributions .
  • Isosteric replacement: Replace 4,5-dimethyl with trifluoromethyl to maintain hydrophobicity while improving solubility .
  • Formulation rescue: Use nanoparticle encapsulation for poorly soluble leads .

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